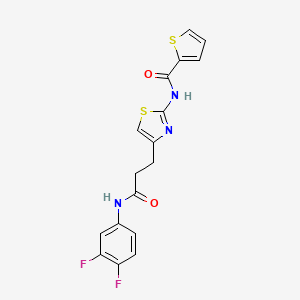

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Description

N-(4-(3-((3,4-Difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene-2-carboxamide group and a 3-((3,4-difluorophenyl)amino)-3-oxopropyl side chain. Its molecular formula is C₁₇H₁₄F₂N₄O₂S₂, with a molecular weight of 432.44 g/mol. The compound’s structure integrates electron-withdrawing fluorine atoms and a thiophene ring, which may enhance metabolic stability and binding affinity in pharmacological contexts .

Properties

IUPAC Name |

N-[4-[3-(3,4-difluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2S2/c18-12-5-3-10(8-13(12)19)20-15(23)6-4-11-9-26-17(21-11)22-16(24)14-2-1-7-25-14/h1-3,5,7-9H,4,6H2,(H,20,23)(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDAFGXYNKYDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with β-Ketoamide Precursor

The Hantzsch thiazole synthesis is adapted to incorporate the propionamide side chain. A β-ketoamide precursor, 3-((3,4-difluorophenyl)amino)-3-oxopropanamide , is synthesized via:

- Aminolysis of Malonic Acid Derivatives : Reacting 3,4-difluoroaniline with malonyl chloride in anhydrous dichloromethane yields the β-ketoamide.

- Cyclization with Thiourea : The β-ketoamide is treated with thiourea and elemental bromine in ethanol, facilitating cyclization to form the thiazole ring.

Reaction Conditions :

- Solvent: Ethanol, 0°C to room temperature.

- Time: 12–24 hours.

- Yield: ~45–60% (estimated based on analogous syntheses).

Characterization :

Alternative Route: Post-Cyclization Amidation

For thiazoles resistant to direct β-ketoamide cyclization, a post-functionalization approach is employed:

- Synthesis of 4-(3-Chloropropyl)thiazol-2-amine :

- Hantzsch synthesis using chloroacetone and thiourea.

- Nucleophilic Displacement with 3,4-Difluoroaniline :

Coupling of Thiazol-2-amine with Thiophene-2-carboxylic Acid

Carbodiimide-Mediated Amide Bond Formation

The final step involves coupling the thiazol-2-amine with thiophene-2-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) :

Procedure :

- Activation of Carboxylic Acid :

- Thiophene-2-carboxylic acid (1.2 eq) and DCC (1.5 eq) in dichloromethane, stirred at 0°C for 30 minutes.

- Coupling Reaction :

- Add thiazol-2-amine (1.0 eq) and DMAP (0.2 eq). Stir at room temperature for 12 hours.

- Workup :

- Filter precipitated dicyclohexylurea (DCU). Concentrate and purify via column chromatography (ethyl acetate/hexane).

Yield : 25–42% (dependent on substituent steric effects).

Characterization :

Alternative Coupling Agents: HATU and EDCl

Comparative studies reveal HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a superior reagent for sterically hindered amines:

Conditions :

- Thiophene-2-carboxylic acid (1.1 eq), HATU (1.3 eq), DIPEA (2.0 eq) in DMF, 0°C to RT, 6 hours.

Yield : 55–65%.

Optimization and Challenges

Solvent and Temperature Effects

Byproduct Management

- DCU Precipitation : Efficient removal via filtration critical for purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates product from unreacted starting materials.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Hantzsch + DCC | DCC, DMAP | 25–42 | 90–95 | Simplicity, established protocol |

| Post-Cyclization + HATU | HATU, DIPEA | 55–65 | 95–98 | Higher yield for hindered amines |

Scalability and Industrial Applicability

- Cost Efficiency : DCC is cost-effective but generates stoichiometric DCU waste.

- Green Chemistry Alternatives : Enzymatic coupling or microwave-assisted synthesis could reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

- : Highlights synthetic versatility of thiazole intermediates but lacks biological data for direct comparison .

- : Provides structural data for furan analogs but omits solubility or stability metrics critical for drug development .

Key Data Gaps :

- No IC₅₀ or MIC values for the target compound.

- Limited comparative studies on fluorine vs. chlorine/methoxy substituents.

Biological Activity

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide, identified by its CAS number 1091409-16-3, is a compound of interest in drug discovery and development due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₁₈H₁₄F₂N₄O₃S

- Molecular Weight : 404.4 g/mol

- Structure : The compound features a thiazole ring, a thiophene moiety, and a difluorophenyl group, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in bacterial virulence, particularly those associated with the Type III secretion system (T3SS). This system is crucial for the pathogenicity of various Gram-negative bacteria, including E. coli .

- Antimicrobial Properties : The structural components suggest potential antimicrobial activity against resistant strains. The presence of the difluorophenyl group enhances lipophilicity, which may improve membrane penetration and efficacy against bacterial cells.

- Cellular Signaling Modulation : There is evidence suggesting that compounds with similar structures can modulate cellular signaling pathways related to inflammation and apoptosis, potentially positioning this compound as a therapeutic agent in inflammatory diseases .

In Vitro Studies

Recent studies have focused on the compound's effects on bacterial cultures:

- Type III Secretion System Inhibition : In vitro assays demonstrated that at concentrations around 50 μM, the compound significantly inhibits T3SS-mediated secretion in Citrobacter rodentium, a model organism for studying E. coli infections. This inhibition was observed to be dose-dependent .

Case Studies

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄F₂N₄O₃S |

| Molecular Weight | 404.4 g/mol |

| CAS Number | 1091409-16-3 |

| IC50 (T3SS Inhibition) | ~50 μM |

| Therapeutic Applications | Antimicrobial, Anti-inflammatory |

Q & A

Basic: What are the established synthetic routes for synthesizing N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Thiazole Core Formation : Condensation of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., in ethanol or acetic acid) to form the thiazole ring .

Amide Coupling : Reaction of the thiazole intermediate with 3,4-difluoroaniline using coupling agents like EDC/HOBt in DMF or DCM to introduce the 3-oxopropyl-amide moiety .

Thiophene Carboxamide Attachment : Suzuki-Miyaura coupling or nucleophilic substitution to link the thiophene-2-carboxamide group to the thiazole ring .

Purification : Column chromatography or recrystallization from solvents like methanol/DMSO mixtures to isolate the final product .

Key Conditions : Reactions are monitored via TLC and characterized using -NMR, -NMR, and FT-IR to confirm structural integrity .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- -NMR identifies protons on the thiazole (δ 7.5–8.5 ppm), thiophene (δ 6.5–7.5 ppm), and amide NH (δ 10–11 ppm).

- -NMR confirms carbonyl groups (δ 165–175 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight (e.g., [M+H] at m/z ~460) and fragmentation patterns .

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) validate functional groups .

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks in crystalline form .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables:

- Temperature : Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and side-product formation .

- Catalyst Loading : Screen Pd catalysts (e.g., Pd(PPh)) for cross-coupling steps to enhance efficiency .

- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. protic solvents (ethanol) for condensation steps .

- In Situ Monitoring : Employ HPLC or inline IR to track intermediate formation and adjust conditions dynamically .

- Statistical Validation : Use ANOVA to identify significant factors (e.g., pH in amidation steps) and optimize yield/purity .

Advanced: How should researchers address contradictions in biological activity data (e.g., varying IC50_{50}50 values across assays)?

Methodological Answer:

- Assay Validation :

- Replicate experiments in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity) .

- Control variables: Cell line viability, serum concentration, and incubation time .

- Purity Analysis : Verify compound purity (>95% via HPLC) to rule out impurities skewing results .

- Mechanistic Profiling : Compare binding affinities (e.g., SPR for target enzyme inhibition) with cellular activity to distinguish on-target vs. off-target effects .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability and identify outliers .

Advanced: What computational strategies can elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or proteases, focusing on hydrogen bonds with the difluorophenyl and thiophene moieties .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (GROMACS) over 100 ns to assess binding pocket residency and conformational changes .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate reaction pathways for covalent binding (e.g., Michael addition) at the 3-oxopropyl group .

- ADMET Prediction : Use SwissADME to predict bioavailability and toxicity, guiding in vivo experimental design .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Substituent Modification :

- Thiazole Ring : Introduce electron-withdrawing groups (e.g., -CF) at position 4 to enhance target binding .

- Thiophene Moiety : Replace with furan or pyridine to modulate lipophilicity (clogP) and solubility .

- Amide Linker : Test rigid spacers (e.g., propargyl) to improve conformational stability .

- Biological Screening :

- Prioritize analogs with <10 μM IC in kinase inhibition assays .

- Evaluate selectivity via kinome-wide profiling (e.g., KINOMEscan) .

- Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.